

Flt3-IN-13 In Vitro Kinase Assay: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay for **Flt3-IN-13**, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and topoisomerase II. This document outlines the core principles of FLT3 inhibition, presents available quantitative data for **Flt3-IN-13**, and offers a detailed, representative protocol for conducting an in vitro kinase assay to determine inhibitor potency.

Introduction to FLT3 and Flt3-IN-13

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways such as STAT5, PI3K/AKT, and MAPK/ERK.[2][3]

Flt3-IN-13 is a potent, dual inhibitor targeting both FLT3 and topoisomerase II.[1] Its activity against FLT3 makes it a compound of interest for AML therapies. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemia cell lines.[1]

Quantitative Data for Flt3-IN-13



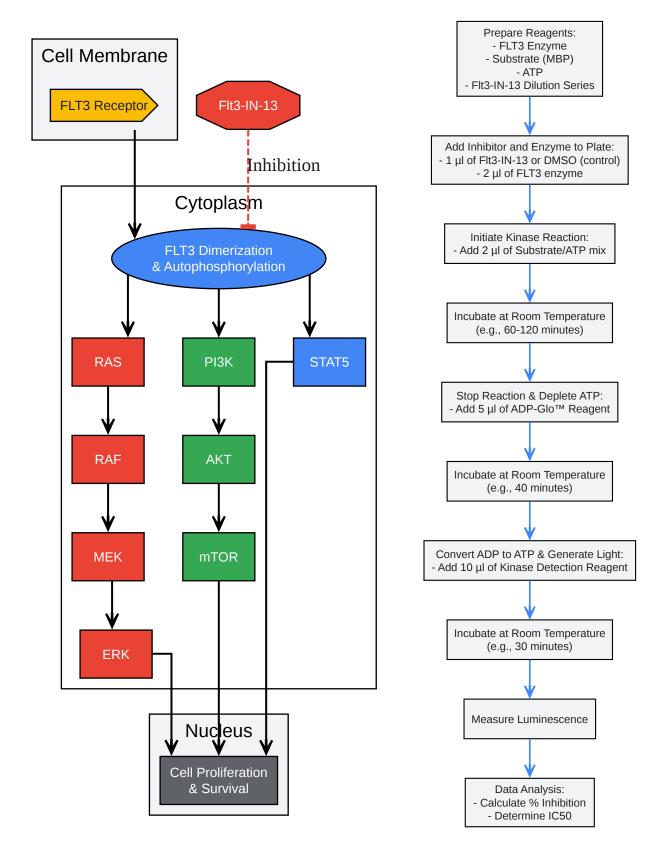
The following table summarizes the available quantitative data for **Flt3-IN-13**'s inhibitory activity.

Target/Cell Line	Assay Type	IC50 Value	Reference
FLT3	In Vitro Kinase Assay	2.26 μΜ	[1]
Topoisomerase II	In Vitro Assay	2.26 μΜ	[1]
HL-60 (Human promyelocytic leukemia cell line)	Antiproliferative Assay	0.48 ± 0.08 μM	[1]

FLT3 Signaling Pathway and Inhibition

FLT3 activation, either by its ligand or through activating mutations, triggers a cascade of downstream signaling events that promote leukemic cell survival and proliferation. **Flt3-IN-13** exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.





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References

- 1. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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